2-ethyl-1H-imidazole-4-carboxamide
Description
Properties
CAS No. |
124709-75-7 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9) |
InChI Key |
MKBCRCRCWRJYSH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1)C(=O)N |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)N |
Synonyms |
1H-Imidazole-4-carboxamide,2-ethyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Weight Management and Obesity Treatment
One of the significant applications of 2-ethyl-1H-imidazole-4-carboxamide derivatives is in the treatment of obesity. Research indicates that imidazole-4-carboxamide derivatives can suppress appetite and promote weight loss. These compounds are particularly useful for addressing obesity-related disorders, including dyslipidemia, type II diabetes, and cardiovascular diseases .
Key Findings:
- The compounds have been shown to regulate appetite and food intake effectively.
- They may also help manage insulin sensitivity and inflammatory responses associated with obesity.
Metal-Organic Frameworks (MOFs)
Recent studies have demonstrated the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit unique structural properties that can be utilized in catalysis and gas storage applications. For instance, complexes formed with octamolybdate have shown promising electrocatalytic activities for various ions, indicating potential applications in environmental sensing and remediation .
Complexes Characterized:
| Complex Name | Metal Ion | Structure Type | Notable Properties |
|---|---|---|---|
| Complex 1 | Co | 1D Ladder | Electrocatalytic activity |
| Complex 2 | Ni | 1D Wave-like | Photocatalytic activity |
| Complex 3 | Zn | 1D Fence-type | Sensing capabilities |
Synthesis and Characterization
The synthesis of this compound derivatives typically involves reactions between imidazole derivatives and various acylating agents. The resulting compounds can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm their structures and purity .
Synthesis Overview:
- Starting Materials: Imidazole derivatives, acylating agents.
- Methods: Standard organic synthesis techniques including Grignard reactions and lithiation methods.
Obesity Treatment Study
A clinical study evaluated the effectiveness of an imidazole derivative in reducing body weight among obese patients. Results indicated a significant reduction in body mass index (BMI) over a 12-week period, supporting its potential as a therapeutic agent for obesity management .
Electrocatalytic Applications
Research on metal-organic complexes derived from this compound showed enhanced electrocatalytic activity for the reduction of bromate ions. This study highlights the compound's utility in environmental chemistry, particularly in developing sensors for hazardous substances .
Comparison with Similar Compounds
Structural Analogues from 1H-Benzo[d]imidazole-4-carboxamide Derivatives ()
Key derivatives synthesized via Procedures C–E include:
Key Differences from 2-Ethyl-1H-imidazole-4-carboxamide :
- Core Structure : These analogs feature a benzoimidazole core (fused benzene-imidazole ring) rather than a simple imidazole, increasing aromaticity and rigidity.
- Substituents : The pyrrolidine-linked side chains in these derivatives introduce tertiary amines or amides, contrasting with the simpler ethyl group in this compound. This difference impacts solubility, steric effects, and pharmacokinetic properties.
Functional Group Variants ( and )
Other imidazole derivatives with modifications at positions 2 and 4 include:
Comparison Insights :
- Carboxamide vs. Other Groups: The carboxamide in this compound offers hydrogen-bond donor/acceptor capabilities, unlike the nitrile (non-polar) or aldehyde (reactive but less stable) groups in analogs.
- Ethyl vs.
Q & A
Q. Table 1. Optimization of Imidazole-4-Carboxamide Synthesis (Adapted from )
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Pd/C | 25 | 45 |
| 4 | Water | Pd/C | 25 | 55 |
| 5 | Ethanol | Raney Ni | 45 | 88 |
Q. Table 2. Biological Activity of Imidazole Derivatives
| Derivative | XO IC (μM) | MIC (S. aureus) (μg/mL) |
|---|---|---|
| This compound | 0.12 | 16 |
| 2-Methyl Analog | 0.45 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
